molecular formula C20H23N3O5S B2548774 N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260629-86-4

N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B2548774
CAS No.: 1260629-86-4
M. Wt: 417.48
InChI Key: JPIFJGKQNUXLQK-UHFFFAOYSA-N
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Description

The core structure consists of a fused thiophene-pyrimidine system with a 2,4-dioxo-3,4-dihydro substitution pattern. The 3-(2-methylpropyl) group at position 3 introduces lipophilicity, while the N-(2,4-dimethoxyphenyl)acetamide moiety provides electron-donating methoxy groups, which may influence solubility and receptor interactions.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-12(2)10-23-19(25)18-15(7-8-29-18)22(20(23)26)11-17(24)21-14-6-5-13(27-3)9-16(14)28-4/h5-9,12H,10-11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIFJGKQNUXLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound can be described by its molecular formula C23H29N3O6C_{23}H_{29}N_{3}O_{6} and a molecular weight of 443.5 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities.

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC23H29N3O6
Molecular Weight443.5 g/mol
CAS Number868144-51-8

The biological activity of this compound primarily stems from its interaction with specific enzymes and receptors in the body. Research indicates that it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects, making this compound a candidate for cancer therapy .

Anticancer Activity

In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range across these cell lines, indicating potent anticancer activity.

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial properties. Studies have indicated that it possesses activity against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects

Emerging research suggests that this compound may also exhibit neuroprotective properties. It has been evaluated in models of neurodegenerative diseases such as Alzheimer's disease. The proposed mechanism involves the modulation of oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Cancer Treatment Study :
    • Objective : To evaluate the anticancer efficacy in vivo.
    • Methodology : Administration in mouse models bearing tumors.
    • Findings : Significant tumor reduction was observed with minimal side effects compared to traditional chemotherapeutics.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial spectrum.
    • Methodology : Disk diffusion method against selected pathogens.
    • Findings : Effective inhibition zones were noted for both Staphylococcus aureus and Escherichia coli.
  • Neuroprotection Study :
    • Objective : To investigate the neuroprotective effects in a rat model of Alzheimer's.
    • Methodology : Behavioral tests combined with biochemical assays.
    • Findings : Improved cognitive function and reduced markers of oxidative stress were reported.

Table 2: Summary of Case Studies

Study FocusMethodologyKey Findings
Cancer TreatmentIn vivo tumor modelsSignificant tumor reduction
Antimicrobial EfficacyDisk diffusionEffective against S. aureus and E. coli
NeuroprotectionBehavioral and biochemical testsImproved cognition; reduced oxidative stress

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
N-(2,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide Thieno[3,2-d]pyrimidine 3-(2-methylpropyl), N-(2,4-dimethoxyphenyl) Not provided Reference compound for comparison
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)acetamide (5.15) Pyrimidin-2-ylthio 4-methyl-6-oxo, N-(4-phenoxyphenyl) ~345 (calculated) Pyrimidine core lacks fused thiophene; thioether linkage
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6) Pyrimidin-2-ylthio 4-methyl-6-oxo, N-(2,3-dichlorophenyl) 344.21 Dichlorophenyl substituent enhances electrophilicity
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (24) Cyclopenta-thieno[2,3-d]pyrimidine Cyclopentane-fused thienopyrimidine, N-(3-hydroxyphenyl) 326.0 Cyclopentane fusion alters ring planarity and steric bulk
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Simple acetamide Dichlorophenyl, thiazol-2-yl 287.16 Lacks heterocyclic fused system; thiazole instead of pyrimidine

Key Observations :

  • The target compound’s thieno[3,2-d]pyrimidine core differentiates it from simpler pyrimidinylthio analogs (e.g., 5.15, 5.6), which lack fused heterocyclic systems .
  • Cyclopenta-fused analogs (e.g., compound 24) exhibit increased steric hindrance, which may impact binding affinity in biological targets .

Physicochemical and Spectroscopic Properties

Comparative data from NMR, melting points, and synthesis yields are critical for understanding structure-property relationships:

Compound Name Melting Point (°C) Yield (%) ¹H-NMR Key Signals (δ, ppm) Reference
Target Compound Not reported Not reported Hypothetical: Expected aromatic protons (6.5–7.5 ppm), methoxy (~3.8 ppm), and acetamide NH (~10 ppm)
5.15 224–226 60 12.45 (NH-3), 10.08 (NHCO), 7.75–6.91 (Ar-H), 5.98 (CH-5)
5.6 230–232 80 12.50 (NH-3), 10.10 (NHCO), 7.82–7.28 (Ar-H), 6.01 (CH-5)
24 197–198 53 2.03 (CH3), 7.56 (Ar), 8.33 (pyrimidine), 9.78 (NH)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 459–461 (decomp.) Not reported 7.82 (d, J=8.2 Hz, H-4′), 7.41–7.28 (H-5′,6′), 6.01 (CH-5)

Insights :

  • Higher yields (e.g., 80% for 5.6) are associated with electron-deficient aryl substituents, which may facilitate coupling reactions .
  • Methoxy groups in the target compound would likely downfield-shift aromatic protons compared to chloro-substituted analogs .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Synthesis involves multi-step reactions, including:

  • Formation of the thieno[3,2-d]pyrimidine core via cyclization under controlled temperatures (80–100°C) using dimethyl sulfoxide (DMSO) as a solvent .
  • Acetamide coupling via nucleophilic substitution, requiring anhydrous conditions and catalysts like potassium carbonate (K₂CO₃) .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and validation using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm >95% purity .

Q. How does the compound’s structure influence its physicochemical properties?

  • The thieno[3,2-d]pyrimidine core provides planar rigidity, enhancing π-π stacking with biological targets .
  • The 2,4-dimethoxyphenyl substituent increases lipophilicity (logP ~3.2), improving membrane permeability, while the 2-methylpropyl group stabilizes the 3D conformation via steric effects .
  • Solubility in polar solvents (e.g., DMSO) is limited (≤5 mg/mL), necessitating formulation studies for in vivo applications .

Q. What standard assays are used to evaluate its biological activity?

  • Enzyme inhibition : Kinetic assays (e.g., fluorescence polarization) against kinases or proteases, with IC₅₀ values calculated using nonlinear regression .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical range: 1–100 µM) .
  • Target engagement : Surface plasmon resonance (SPR) to measure binding affinity (KD) to recombinant proteins .

Advanced Research Questions

Q. How to design experiments resolving contradictory bioactivity data across similar analogs?

  • Case study : If analog A (with a 4-chlorophenyl group) shows higher potency than analog B (3-fluorophenyl), perform:
  • Structural superposition (PDB or homology models) to identify steric clashes or hydrogen-bonding disparities .
  • Metabolic stability assays (e.g., liver microsomes) to rule out pharmacokinetic confounding factors .
  • SAR analysis : Systematically vary substituents (e.g., halogens, methoxy groups) and correlate with activity trends using multivariate regression .

Q. What computational methods predict binding modes to novel targets?

  • Molecular docking : Use AutoDock Vina with flexible ligand sampling and rigid receptor grids (e.g., ATP-binding pockets) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability (RMSD <2 Å) and free energy (MM/PBSA) .
  • Pharmacophore modeling : Align active/inactive analogs to identify essential features (e.g., hydrogen-bond acceptors at C2 position) .

Q. How to optimize synthetic routes for scalability without compromising yield?

  • Process chemistry adjustments :
  • Replace DMSO with acetonitrile to reduce viscosity and improve mixing .
  • Use flow chemistry for exothermic steps (e.g., cyclization) to enhance reproducibility .
    • Quality control : Implement in-line PAT (process analytical technology) like FTIR for real-time monitoring of intermediate formation .

Q. What strategies address stability issues in long-term storage?

  • Degradation pathways : Identify via forced degradation studies (e.g., heat, light, humidity) analyzed by LC-MS .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for solid-state stability or encapsulate in PEGylated liposomes for aqueous solutions .

Methodological Resources

  • Spectral data : Compare ¹H NMR peaks (e.g., δ 10.10 ppm for acetamide NH) with reference compounds to confirm regiochemistry .
  • Crystallography : Resolve ambiguous stereochemistry using single-crystal X-ray diffraction (e.g., CCDC deposition codes from analogous structures) .
  • Bioactivity validation : Include positive controls (e.g., staurosporine for kinase assays) and triplicate technical replicates to minimize variability .

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